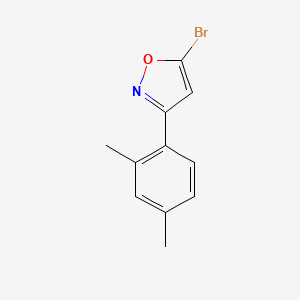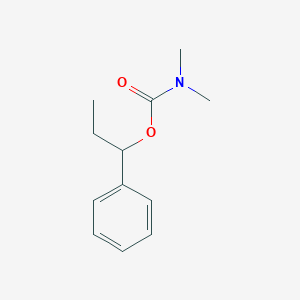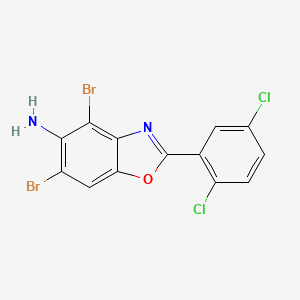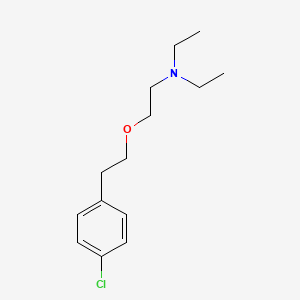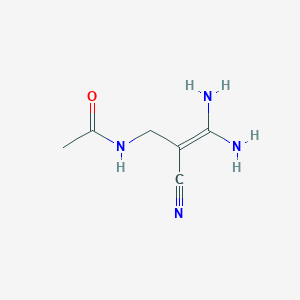
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide is a chemical compound with the molecular formula C6H10N4O. It is known for its unique structure, which includes both amino and cyano functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide typically involves the reaction of cyanoacetamide with suitable amines under controlled conditions. One common method includes the treatment of cyanoacetamide with substituted amines in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include various substituted amides, nitriles, and amines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical studies.
Medicine: Research has indicated that certain derivatives of this compound possess antimicrobial and anticancer properties, highlighting their potential as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,3-diamino-2-cyanoprop-2-enylidene)indolin-3-ones: These compounds share a similar structural motif and exhibit comparable reactivity and applications.
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide derivatives:
Uniqueness
This compound stands out due to its versatile reactivity and the presence of both amino and cyano functional groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide |
InChI |
InChI=1S/C6H10N4O/c1-4(11)10-3-5(2-7)6(8)9/h3,8-9H2,1H3,(H,10,11) |
InChI-Schlüssel |
VGNRLPOBBLUYJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=C(N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
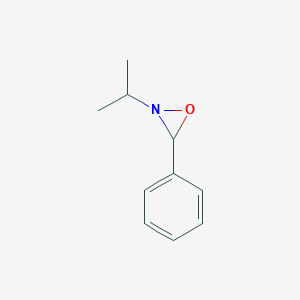
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
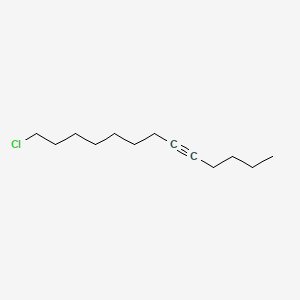
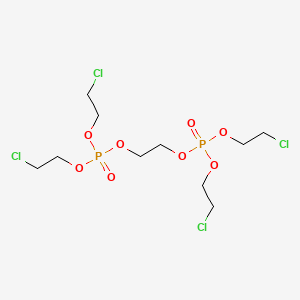
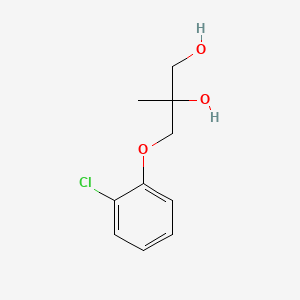
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
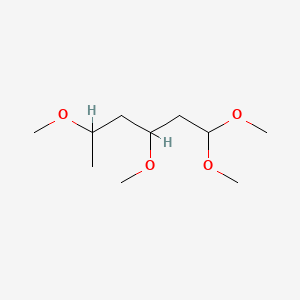
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
